REACTION_CXSMILES
|
[NH:1]=[C:2]([NH:4][NH:5][C:6](=O)[C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][CH:8]=1)[CH3:3]>C(Cl)(Cl)Cl>[Cl:13][C:10]1[CH:11]=[CH:12][C:7]([C:6]2[N:1]=[C:2]([CH3:3])[NH:4][N:5]=2)=[CH:8][CH:9]=1
|
Name
|
4-chloro-benzoic acid N′-(1-imino-ethyl)-hydrazide
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
N=C(C)NNC(C1=CC=C(C=C1)Cl)=O
|
Name
|
product
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Evaporation of the mother liquor and subsequent purification of the residue by chromatography (silica gel, petroleum ether/ethyl acetate=1:6)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1=NNC(=N1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.22 g | |
YIELD: CALCULATEDPERCENTYIELD | 21.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |